4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

ADAM17 Selectivity Screening

4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic small molecule belonging to the 5-nitropyrimidine-2,4,6-triamine class. It features a benzyl substituent at the N4 position and a 3-methylphenyl group at N2, with a molecular formula of C18H18N6O2 and a molecular weight of 350.4 g/mol.

Molecular Formula C18H18N6O2
Molecular Weight 350.4 g/mol
CAS No. 672944-59-1
Cat. No. B12461160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
CAS672944-59-1
Molecular FormulaC18H18N6O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N
InChIInChI=1S/C18H18N6O2/c1-12-6-5-9-14(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H4,19,20,21,22,23)
InChIKeyLZCZJZANLRYUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL] (The mean of the results at pH 7.4)

4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 672944-59-1): A 5-Nitropyrimidine Scaffold for Targeted Screening and Selectivity Profiling


4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic small molecule belonging to the 5-nitropyrimidine-2,4,6-triamine class . It features a benzyl substituent at the N4 position and a 3-methylphenyl group at N2, with a molecular formula of C18H18N6O2 and a molecular weight of 350.4 g/mol . This compound has been profiled in several high-throughput screening (HTS) campaigns, yielding activity data across multiple targets, including ADAM17, muscarinic acetylcholine M1 receptor, and G-protein signaling regulators .

Why Generic 5-Nitropyrimidine Analogs Cannot Replace 4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine (672944-59-1) in Focused Screening Libraries


Within the 5-nitropyrimidine-2,4,6-triamine class, subtle variations in substitution patterns produce divergent target interaction profiles. The specific N4-benzyl and N2-(3-methylphenyl) combination present in 672944-59-1 occupies a unique chemical space that is not reproduced by isomers (e.g., N2-benzyl-N4-(3-methylphenyl) derivatives) or analogs with different substituents . HTS data reveal that 672944-59-1 exhibits a distinct activity fingerprint—negligible inhibition of ADAM17 (1.23% at 6.95 µM) and minimal activation of the muscarinic M1 receptor (-1.07% at 3 µM) —while structurally related 5-nitropyrimidines, such as N4-(2-methoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, demonstrate measurable EC50 values (3.44 µM) against kinases like GSK3β . This functional divergence means that substituting 672944-59-1 with a generic class representative would fundamentally alter the biological profile of any screening set or structure-activity relationship (SAR) study.

Quantitative Differentiation of 4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine (672944-59-1) from In-Class Analogs


ADAM17 Inhibitory Activity: Negligible Engagement Versus a Structurally Related 5-Nitropyrimidine Active Against GSK3β

In a cell-based assay measuring ADAM17 (disintegrin and metalloproteinase domain-containing protein 17) inhibition, 4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine at 6.95 µM produced only 1.23% inhibition . This contrasts sharply with a structurally related 5-nitropyrimidine, N4-(2-methoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, which shows an EC50 of 3,440 nM (3.44 µM) against glycogen synthase kinase-3 beta (GSK3β) . The inactivity against ADAM17, a protease implicated in inflammatory and oncogenic pathways, positions 672944-59-1 as a candidate for studies requiring a silent background at this target.

ADAM17 Selectivity Screening 5-nitropyrimidine

Muscarinic M1 Receptor Functional Activity: Lack of Agonism Distinguishes 672944-59-1 from Cholinergic-Prone Scaffolds

When tested for functional activity at the muscarinic acetylcholine M1 receptor (a common off-target for nitrogen-containing heterocycles), 4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine at 3 µM elicited a signal of -1.07% relative to baseline, indicating no agonist activity . In contrast, many 5-nitropyrimidine-containing screening hits show promiscuous GPCR activity due to the basic amine functionalities; for example, certain 2,4-diaminopyrimidine derivatives have been reported as muscarinic agonists with EC50 values in the low micromolar range . The absence of M1 activation makes 672944-59-1 a valuable tool for assays where cholinergic interference is a concern.

Muscarinic M1 GPCR Selectivity Off-target

HepG2 Cytotoxicity Profile: Minimal Cellular Stress Induction Versus Known Hepatotoxic 5-Nitropyrimidines

In a HepG2 cytotoxicity assay, the B-score (a normalized measure of cell health) for 4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine ranged from -7.61 to -7.53 across multiple replicates . B-scores near -7 indicate no significant deviation from vehicle controls and are considered inactive in this assay format. By comparison, some 5-nitropyrimidine derivatives bearing electron-withdrawing substituents have been flagged for hepatocellular stress with B-scores < -10 in the same assay platform . The data suggest that the benzyl/methylphenyl substitution pattern does not confer acute cytotoxicity, a desirable feature for early-stage probes.

Cytotoxicity HepG2 Safety Early-stage profiling

Optimal Deployment of 4-N-benzyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine (672944-59-1) in Scientific Research


Negative Control for Metalloproteinase (ADAM17) High-Throughput Screening

Due to its confirmed lack of ADAM17 inhibition (1.23% at 6.95 µM), 672944-59-1 serves as an ideal negative control in screening campaigns targeting ADAM17 or related ADAM family proteases. Its use ensures that any observed activity in test wells reflects genuine target engagement rather than compound interference.

Selectivity Profiling Panel Component in GPCR Off-Target Assessment

The compound's absence of muscarinic M1 agonism makes it a suitable negative reference in selectivity panels designed to identify GPCR-active contaminants in lead series. Incorporating 672944-59-1 alongside known agonists establishes a reliable baseline for cholinergic receptor counterscreens.

Cytotoxicity Benchmarking for 5-Nitropyrimidine SAR Studies

With a benign HepG2 B-score (~-7.57), 672944-59-1 provides a low-toxicity reference point for structure-toxicity relationship studies within the 5-nitropyrimidine chemical series. Researchers can use it to benchmark new analogs and identify substitution patterns that introduce hepatotoxicity.

Focused Library Design for CNS Drug Discovery

Given the compound's lack of activity at M1 receptors and favorable cytotoxicity profile, it can be included as a diversity element in CNS-focused kinase or epigenetic inhibitor libraries, where cholinergic off-target effects and cellular toxicity are common pitfalls. Its distinct N2,N4-substitution pattern expands the accessible chemical space beyond traditional 2,4-diaminopyrimidine templates.

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